Product packaging for Ethyl morpholine-2-carboxylate(Cat. No.:CAS No. 107904-06-3)

Ethyl morpholine-2-carboxylate

Cat. No.: B012163
CAS No.: 107904-06-3
M. Wt: 159.18 g/mol
InChI Key: PTWKMUDNOPBYJO-UHFFFAOYSA-N
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Description

Significance of Morpholine (B109124) Ring Systems in Chemical Science

The morpholine scaffold, a six-membered heterocycle containing both an amine and an ether functional group, is a structure of considerable interest in chemistry. wikipedia.org Its unique physicochemical properties, including its polarity and basicity, make it a valuable component in a wide array of chemical applications. wikipedia.orgbiosynce.com The presence of both hydrogen bond donor and acceptor capabilities within the morpholine ring allows for diverse interactions with biological targets. sci-hub.setaylorandfrancis.com

Historical Context of Morpholine Derivatives in Organic Synthesis

The use of morpholine in organic synthesis is well-established. It is frequently employed as a building block in the creation of more complex molecules. wikipedia.org Historically, morpholine derivatives have been integral to the synthesis of various organic compounds, including dyes, rubber additives, and corrosion inhibitors. jchemrev.com Its application in the pharmaceutical industry has a rich history, with numerous approved drugs incorporating the morpholine moiety. researchgate.netacs.orgnih.gov The name "morpholine" itself was coined by Ludwig Knorr, who erroneously believed it was part of the structure of morphine. wikipedia.org

Role as a Privileged Structure in Drug Design and Development

In medicinal chemistry, the morpholine ring is considered a "privileged structure." This term refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. researchgate.netnih.govnih.gov The incorporation of a morpholine ring into a drug candidate can favorably modulate its properties, such as solubility, bioavailability, and metabolic stability. researchgate.netthieme-connect.com This has led to its presence in a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs. nih.gove3s-conferences.org For instance, the antibiotic linezolid (B1675486) and the anticancer agent gefitinib (B1684475) both feature a morpholine ring, highlighting its importance in modern drug development. wikipedia.org

Scope and Focus of Research on Ethyl Morpholine-2-carboxylate

This compound is a specific derivative of morpholine that has attracted attention as a key intermediate in the synthesis of various biologically active compounds. Its chemical structure consists of a morpholine ring with an ethyl carboxylate group attached at the 2-position. This substitution provides a reactive handle for further chemical modifications, making it a versatile building block for medicinal chemists.

Current Research Gaps and Future Directions

While the broader class of morpholine derivatives has been extensively studied, research specifically on this compound is more focused. Much of the available information pertains to its synthesis and its use as a precursor for other molecules. researchgate.net For example, it is a key starting material for the synthesis of reboxetine (B1679249) analogs, which are investigated for their potential as monoamine reuptake inhibitors. researchgate.net

A significant portion of the research on compounds derived from this compound has explored their potential antimicrobial and anticancer activities. However, detailed studies on the specific biological activities of this compound itself are less common.

Future research could delve deeper into the intrinsic pharmacological properties of this compound and its simple derivatives. A more thorough investigation into its mechanism of action in various biological systems could uncover new therapeutic applications. Furthermore, exploring novel synthetic methodologies to access a wider range of substituted this compound analogs could lead to the discovery of compounds with enhanced potency and selectivity for various drug targets. The continued exploration of this compound and its derivatives holds promise for the development of new therapeutic agents. e3s-conferences.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B012163 Ethyl morpholine-2-carboxylate CAS No. 107904-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl morpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWKMUDNOPBYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910581
Record name Ethyl morpholine-2-carboxylate
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107904-06-3
Record name Ethyl morpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 107904-06-3
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Synthetic Methodologies for Ethyl Morpholine 2 Carboxylate and Its Analogs

Classical and Contemporary Synthetic Routes.benchchem.comacs.org

The preparation of ethyl morpholine-2-carboxylate can be achieved through several established and newly developed synthetic pathways. These routes often involve the formation of the core morpholine (B109124) ring followed by esterification, or the direct construction of the substituted morpholine system.

A common method involves the esterification of morpholine-2-carboxylic acid with ethanol, typically under acidic conditions or with the aid of a catalyst. Alternatively, nucleophilic substitution reactions between morpholine derivatives and ethyl carboxylate precursors can be employed. Another documented approach is the hydrogenation of ethyl 4-(phenylmethyl)-2-morpholinecarboxylate using a palladium on activated charcoal (Pd/C) catalyst, followed by salt formation with trifluoroacetic acid, yielding the trifluoroacetate (B77799) salt of this compound.

Ring-Opening Reactions of Oxazetidines.acs.org

A modern and modular approach to synthesizing substituted morpholines involves the ring-opening of 2-tosyl-1,2-oxazetidine. acs.orgnih.govacs.org This method provides a concise route to polysubstituted morpholine congeners.

The reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate, initiates a cascade sequence. acs.org This sequence begins with the ring-opening of the oxazetidine, followed by a spontaneous ring closure to form thermodynamically and kinetically stable morpholine hemiaminals. acs.org This method has been shown to tolerate a variety of functional groups, including alkyl halides, multiple bonds, and acetals. acs.org A gram-scale synthesis using this protocol has been successfully demonstrated without a significant impact on yield or diastereoselectivity. acs.org

The ring-opening of 2-tosyl-1,2-oxazetidine offers opportunities for both diastereoselective and diastereoconvergent syntheses of morpholine derivatives. The reaction of the oxazetidine with α-formyl carboxylates typically yields a diastereomeric mixture of morpholine hemiaminals, which can often be separated by column chromatography. acs.org

Further synthetic manipulations of these separated diastereomers can lead to highly decorated and conformationally rigid morpholines in a diastereoselective manner. acs.org Interestingly, unusual diastereoconvergence has been observed in subsequent photoredox radical processes. This convergence is attributed to the avoidance of pseudo A1,3 strain between a substituent at the C-3 position and the N-tosyl group, as well as the anomeric effect of the oxygen atoms. acs.orgnih.gov This operationally simple approach expands the available tools for creating diverse morpholine scaffolds. acs.org

Cyclization Reactions in Morpholine Ring Formation.benchchem.com

Intramolecular cyclization is a fundamental and widely used strategy for the construction of the morpholine ring. researchgate.net These reactions typically involve the formation of a carbon-nitrogen or carbon-oxygen bond to close the six-membered ring.

One example involves the acylation of an amino alcohol with chloroacetyl chloride, followed by treatment with a base like potassium hydroxide (B78521) to induce intramolecular cyclization. The resulting morpholinone can then be reduced to the corresponding morpholine. researchgate.net Another approach utilizes the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt, which provides stereodefined C-substituted morpholines in good yields. organic-chemistry.org Boron trifluoride etherate can also mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to furnish morpholines. organic-chemistry.org

The reaction between cyclic anhydrides and imines, a variant of the Castagnoli-Cushman reaction, provides a pathway to substituted morpholinones, which are precursors to morpholines. academie-sciences.frmdpi.com Specifically, the reaction of diglycolic anhydride (B1165640) (1,4-dioxane-2,6-dione) with various imines has been investigated to produce 5-oxomorpholin-2-carboxylic acids. academie-sciences.fr

This reaction's steric course has been a subject of study to determine the relative configuration of the resulting products. academie-sciences.fr For instance, the reaction of diglycolic anhydride with N-benzylidene-N-benzylamine and N-benzylidene-N-phenethylamine yields the corresponding 3-aryl-5-oxo-N-substituted morpholine-2-carboxylic acids. academie-sciences.fr These acidic products can then be further modified, for example, through esterification, to yield the target this compound analogs.

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. ajrconline.orgresearchgate.net Several MCRs have been developed for the synthesis of morpholine derivatives.

One such strategy involves a three-component reaction between anilines, mono-substituted epoxides, and ethyl glyoxalate, catalyzed by a chiral titanium(IV) complex, to produce asymmetric 1,3-oxazolidines, which can be precursors to morpholines. mdpi.com Another example is the photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes, which provides substituted morpholines under continuous flow conditions. organic-chemistry.org The Gewald thiophene (B33073) synthesis, which can be adapted for morpholine synthesis, utilizes a ketone, an active methylene (B1212753) compound, and elemental sulfur, often with a base catalyst like morpholine itself. tandfonline.com

The table below summarizes a selection of multicomponent reactions used in the synthesis of heterocyclic compounds, some of which can be adapted for morpholine synthesis.

Reaction NameReactantsProduct Type
Hantzsch Dihydropyridine Synthesis Aldehyde, 2 eq. β-ketoester, Ammonia/AmineDihydropyridine
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acidα-Acylamino Carboxamide
Passerini Reaction Aldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acyloxy Carboxamide
Strecker Amino Acid Synthesis Aldehyde/Ketone, Ammonia/Amine, Cyanide Sourceα-Amino Acid
Gewald Aminothiophene Synthesis Ketone, α-Cyanoester, Sulfur2-Aminothiophene

This table presents a general overview of prominent multicomponent reactions and their typical products.

Enzymatic Approaches to Enantioselective Synthesis.acs.orgresearchgate.net

Enzymatic methods offer a highly selective and environmentally friendly alternative for the synthesis of chiral compounds, including enantiomerically pure morpholine derivatives. nih.gov Biocatalysis, particularly using engineered enzymes, can achieve high stereoselectivity under mild reaction conditions. nih.govmdpi.com

A key strategy for obtaining enantiomerically pure morpholine-2-carboxylic acid derivatives is through enzyme-catalyzed kinetic resolution. researchgate.net For example, the kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate using Candida rugosa lipase (B570770) has been successfully employed. The enzyme selectively hydrolyzes the (S)-ester to the corresponding (S)-acid, leaving the (R)-ester unreacted. Both the resulting (S)-acid and the (R)-ester can be obtained with high enantiomeric excess. researchgate.net These enantiopure intermediates are valuable for the synthesis of stereochemically defined bioactive molecules. researchgate.net

The table below details the enzymatic resolution of a racemic morpholine ester.

EnzymeSubstrateProductsEnantiomeric Excess (ee)
Candida rugosa lipaseRacemic n-butyl 4-benzylmorpholine-2-carboxylate(S)-4-benzylmorpholine-2-carboxylic acid>99%
(R)-n-butyl 4-benzylmorpholine-2-carboxylate>99%

Data from an enzyme-catalyzed kinetic resolution for preparing enantiopure morpholine derivatives. researchgate.net

Kinetic Resolution Techniques

Kinetic resolution is a pivotal technique for obtaining enantiomerically pure morpholine derivatives. This method relies on the differential reaction rates of enantiomers in a racemic mixture with a chiral catalyst or reagent, allowing for the separation of one enantiomer.

A prominent application of this technique is the enzyme-catalyzed kinetic resolution of racemic morpholine-2-carboxylate esters. researchgate.netresearchgate.net Research has demonstrated the highly selective resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate using lipase from Candida rugosa. researchgate.netresearchgate.net In this process, the enzyme selectively catalyzes the hydrolysis of the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester unreacted. researchgate.netresearchgate.net This enzymatic approach is highly efficient, yielding both the (S)-acid and the (R)-ester with excellent enantiomeric excess (>99% ee) and high yields. researchgate.netresearchgate.net The use of aqueous-organic solvent systems, such as t-BuOMe/H₂O, is common for these reactions. researchgate.net

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution, as it allows for the in-situ racemization of the slower-reacting enantiomer. This enables a theoretical yield of 100% for a single desired enantiomer from a racemic starting material. chemrxiv.orggoogle.com DKR has been successfully applied to prepare enantiopure 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, a related heterocyclic system, using different hydrolases to achieve stereocomplementary outcomes. researchgate.net For instance, CAL-B catalyzed hydrolysis can produce the (R)-amino acid with 98% ee and 90% yield, while Alcalase shows S-selectivity. researchgate.net

Beyond enzymatic methods, chiral acylating agents are also employed. nih.gov The kinetic resolution of various N-heterocycles, including 2-substituted morpholines, can be achieved using chiral hydroxamic acids or reagents derived from chiral acids like (S)-mandelic acid. nih.gov These methods provide good conversion and selectivity, further expanding the toolkit for accessing enantioenriched morpholine scaffolds. nih.gov

Table 1: Examples of Kinetic Resolution in Morpholine Analogs

Substrate Resolution Method Catalyst/Reagent Products Yield Enantiomeric Excess (ee) Reference
Racemic n-butyl 4-benzylmorpholine-2-carboxylate Enzymatic Hydrolysis Candida rugosa lipase (S)-acid & (R)-ester 97% (acid), 94% (ester) >99% (both) researchgate.netresearchgate.net
3-Benzylmorpholine Acylation Chiral hydroxamic acid Enantioenriched morpholine - s = 29 nih.gov

Stereochemical Considerations in Synthesis

The synthesis of substituted morpholines often requires meticulous control over the stereochemical outcomes, as the biological activity and physical properties of these molecules are highly dependent on their three-dimensional structure. worktribe.commdpi.com

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of diastereoselectivity and enantioselectivity is a central goal in the synthesis of morpholine derivatives. Various strategies have been developed to this end, including asymmetric hydrogenation, substrate-controlled reactions, and the use of chiral auxiliaries.

Asymmetric hydrogenation of unsaturated morpholines using metal catalysts with chiral ligands is a powerful method for producing 2-substituted chiral morpholines. rsc.org For example, a bisphosphine-rhodium catalyst has been used to hydrogenate substrates to quantitative yields and with up to 99% ee. rsc.org Similarly, enantioselective synthesis has been achieved through the S(N)2-type ring opening of activated aziridines with haloalcohols, followed by intramolecular cyclization, yielding a variety of nonracemic morpholines with high enantioselectivity. researchgate.net

Diastereoselectivity is often governed by subtle stereoelectronic and steric effects within the molecule. acs.org In the synthesis of 2,3-substituted morpholines, the diastereoselectivity can be controlled by conformational preferences that minimize steric strain, such as the pseudo A¹,³ strain between substituents on the ring. acs.org This can lead to the formation of specific diastereomers where bulky groups adopt positions that relieve this strain. acs.org The anomeric effect, an electronic interaction involving the lone pairs of the ring oxygen, can also influence the stereochemical outcome at the C-2 position. acs.org

Reductive aldol (B89426) reactions provide another avenue for stereocontrolled synthesis. The hydroboration of N-acryloylmorpholine with diisopinocampheylborane (B13816774) generates a Z-enolborinate, which then undergoes aldol reactions to yield syn-α-methyl-β-hydroxy morpholine carboxamides with outstanding diastereoselectivity (d.r. >20:1) and enantioselectivity (96–98% ee). nih.gov

Table 2: Methods for Stereoselective Synthesis of Morpholine Derivatives

Reaction Type Catalyst/Reagent Substrate Key Outcome Selectivity Reference
Asymmetric Hydrogenation Bisphosphine-Rhodium Unsaturated Morpholine 2-Substituted Chiral Morpholine Up to 99% ee rsc.org
Reductive Aldol Reaction Diisopinocampheylborane N-Acryloylmorpholine syn-α-methyl-β-hydroxy morpholine carboxamide >20:1 dr, 96-98% ee nih.gov
Base-catalyzed Cyclization Various bases Tosyl-oxazetidine & α-formyl carboxylate 2,3-Substituted Morpholine High diastereoselectivity acs.org

Conformational Analysis of Morpholine Derivatives

The morpholine ring typically adopts a chair conformation, which is significantly lower in energy than alternative forms like the skew-boat conformation. researchgate.netresearchgate.net Spectroscopic and computational studies have been instrumental in elucidating the conformational preferences of these heterocyclic systems. researchgate.netrsc.org Infrared (IR) and Raman spectroscopy, combined with dynamic NMR, have shown that in the gas phase and in solution, morpholine and its simple derivatives exist predominantly in a chair form. researchgate.netrsc.orgresearchgate.net For the parent morpholine molecule, two distinct chair conformers exist, distinguished by the orientation (axial or equatorial) of the N-H bond. researchgate.netresearchgate.net

The introduction of substituents onto the morpholine ring significantly influences its conformational equilibrium. worktribe.com The size and electronic nature of the substituent dictate its preferred orientation (axial or equatorial) and can even affect the ring inversion barrier. worktribe.comresearchgate.net

Studies using ¹³C NMR spectroscopy on a series of methyl- and phenyl-substituted morpholines have confirmed that these derivatives prefer chair conformations. cdnsciencepub.comcdnsciencepub.com In 2-methylmorpholine, the methyl group is predominantly equatorial to minimize steric interactions. cdnsciencepub.com Similarly, in cis-2,6-dimethylmorpholine, both methyl groups are established as equatorial. cdnsciencepub.com The orientation of larger substituents, such as a phenyl group, also favors the equatorial position. cdnsciencepub.com

However, stereoelectronic effects can override simple steric considerations. In certain N-tosylated 2,3-substituted morpholines, substituents at the C-3 position and even the C-2 carboxylate group may adopt axial positions to avoid unfavorable pseudo A¹,³ strain with the bulky N-tosyl group. acs.org The conformation is a result of a balance between minimizing steric hindrance and satisfying electronic effects like the anomeric effect. worktribe.comacs.org The effect of exocyclic conjugation, for instance in N-arylsulfonyl morpholines, has been shown to decrease the ring inversion barrier as the conjugating ability of the substituent increases. researchgate.netresearchgate.net

Computational chemistry provides powerful tools for investigating the conformational landscapes of morpholine derivatives. rsc.org Density Functional Theory (DFT) calculations have been widely used to determine the relative energies of different conformers. worktribe.comresearchgate.net Such calculations confirm that chair conformers of morpholine are substantially more stable (by ~7.5 kcal/mol) than skew-boat conformers. researchgate.netresearchgate.net

Advanced techniques like infrared resonant vacuum ultraviolet (VUV) photoionization mass spectroscopy, coupled with theoretical calculations, have allowed for the direct measurement of vibrational spectra for individual conformers (e.g., Chair-Eq and Chair-Ax) of morpholine for the first time. researchgate.netacs.org These studies provide precise energy differences between conformers, finding the equatorial chair conformer to be lower in energy by approximately 180–250 cm⁻¹. researchgate.netresearchgate.net

Molecular modeling, including Monte Carlo methods and semi-empirical calculations, is also used to assess the global minimum conformers and gain detailed structural insights, particularly for complex, substituted morpholine scaffolds. frontiersin.org These computational approaches are essential for rationalizing observed stereoselectivities in synthesis and for understanding structure-activity relationships. worktribe.comfrontiersin.org

Derivatization Strategies for Structural Modification

This compound is a versatile building block that can be structurally modified through various derivatization strategies at its key functional groups: the secondary amine and the ethyl ester. lookchem.com These modifications are crucial for creating libraries of compounds for applications in medicinal chemistry and drug design. lookchem.commdpi.com

The carboxylic acid functionality, readily obtained by hydrolysis of the ethyl ester, is a common site for derivatization. Standard peptide coupling methods can be employed to convert the carboxylic acid into a wide range of amides. thermofisher.com This involves activation of the carboxyl group, often with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), followed by reaction with a primary or secondary amine. thermofisher.comnih.gov This strategy allows for the introduction of diverse structural motifs.

The nitrogen atom of the morpholine ring is another key handle for modification. It can be acylated, alkylated, or incorporated into more complex structures. For example, N-Boc protected morpholine-2-carboxylic acid serves as a crucial intermediate where the Boc group can be removed and the nitrogen can be functionalized to synthesize analogs of bioactive molecules. researchgate.netresearchgate.net

Furthermore, the entire morpholine-2-carboxylate scaffold can be used as a chiral template or auxiliary in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds with potential biological activity. lookchem.com The structural features of the initial compound can be systematically modified to optimize binding affinity, selectivity, and pharmacokinetic properties for the discovery of new therapeutic agents. lookchem.commdpi.com

Functional Group Transformations at the Carboxylate Moiety

The carboxylate group at the 2-position of the morpholine ring is a versatile handle for a range of functional group transformations. These reactions allow for the conversion of the ester into other functional groups, thereby expanding the chemical diversity of the morpholine scaffold.

One of the most fundamental transformations is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction is typically achieved under basic or acidic conditions and is a key step in the synthesis of many derivatives. The resulting carboxylic acid can then serve as a precursor for a variety of other functionalities.

Reduction of the ester group provides another avenue for modification. Using reducing agents, the ethyl carboxylate can be converted to a primary alcohol. This transformation is significant for introducing a hydroxymethyl group at the C-2 position, which can be further functionalized.

Furthermore, the carboxylate moiety can participate in decarboxylative coupling reactions . Metallaphotoredox catalysis, for instance, has emerged as a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds by utilizing carboxylic acids as readily available and stable precursors. acs.org This approach allows for the arylation, alkylation, amination, and trifluoromethylation of the morpholine scaffold at the C-2 position. acs.org

Grignard reactions offer a method to convert the ester into a tertiary alcohol. For example, reacting ethyl 4-benzyl-morpholine-2-carboxylate with a Grignard reagent like 2-methoxybenzylmagnesium chloride results in the formation of a tertiary alcohol. vulcanchem.com

Transformation Reagents and Conditions Product Functional Group
HydrolysisBase (e.g., NaOH, LiOH) or Acid (e.g., HCl)Carboxylic Acid
ReductionReducing agents (e.g., LiAlH4, NaBH4)Primary Alcohol
Decarboxylative CouplingMetallaphotoredox catalysisAryl, Alkyl, Amino, Trifluoromethyl
Grignard ReactionGrignard reagents (e.g., RMgX)Tertiary Alcohol

This table summarizes common functional group transformations at the carboxylate moiety of this compound.

Introduction of Diverse Chemical Entities onto the Morpholine Scaffold

The morpholine ring itself provides multiple sites for the introduction of chemical diversity, primarily at the nitrogen atom and the carbon atoms of the ring.

Amidation and esterification reactions are fundamental methods for derivatizing the morpholine scaffold, often starting from a carboxylic acid precursor obtained from the hydrolysis of this compound.

Amidation involves the coupling of the morpholine-2-carboxylic acid with an amine to form an amide bond. This reaction is a cornerstone in the synthesis of a vast array of biologically active molecules. Various coupling reagents can be employed to facilitate this transformation. Alternatively, direct amidation of esters can be achieved using reagents like lithium amides or diisobutyl(morpholino)aluminum, providing a more direct route to amide derivatives. acs.orgrsc.org The synthesis of polyesteramides can also be achieved through an initial amidation followed by an esterification reaction. researchgate.net

Esterification of the morpholine-2-carboxylic acid with different alcohols allows for the synthesis of a variety of esters. This is a common strategy to modify the pharmacokinetic properties of a lead compound. The synthesis of ethyl morpholine-3-carboxylate, for example, is achieved through the esterification of morpholine-3-carboxylic acid with ethanol, often under acidic conditions.

Reaction Starting Material Reagent Product
AmidationMorpholine-2-carboxylic acidAmine, Coupling ReagentMorpholine-2-carboxamide
AmidationThis compoundLithium amideMorpholine-2-carboxamide
EsterificationMorpholine-2-carboxylic acidAlcohol, Acid catalystMorpholine-2-carboxylate ester

This table outlines the key reactants and products in amidation and esterification reactions involving the morpholine scaffold.

The carbonyl group of aldehydes and ketones can be derivatized for analytical purposes, and similar principles can be applied to the carbonyl of the ester or a ketone derived from the morpholine scaffold. Derivatization is often necessary to improve the detection and quantification of these compounds, particularly in complex matrices. scielo.br

A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH) . It reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazones, which can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection. scielo.brresearchgate.netkeikaventures.com This method is applicable for the determination of free carbonyl compounds in various samples. keikaventures.com

Other derivatizing agents for carbonyl compounds include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms oximes that can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). scielo.brresearchgate.net Morpholine itself can also be used as a derivatizing agent for certain carbonyl compounds. scielo.br For the analysis of morpholine residues, derivatization with agents like 1-Naphthyl isothiocyanate can be employed to produce a stable derivative for HPLC analysis. ijpsdronline.com

These derivatization techniques are crucial for quality control and analytical studies involving morpholine-containing compounds.

Derivatizing Agent Analyte Derivative Analytical Technique
2,4-Dinitrophenylhydrazine (DNPH)Carbonyl Compounds2,4-DinitrophenylhydrazoneHPLC-UV
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)Carbonyl CompoundsOximeGC-MS
1-Naphthyl isothiocyanateMorpholineThiourea derivativeHPLC

This table details common derivatizing agents used for the analytical determination of carbonyl compounds and morpholine.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Ethyl Morpholine-2-carboxylate as a Synthetic Intermediate

As a chemical building block, this compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules for both pharmaceutical and agricultural applications. guidechem.com Its structure, featuring an amine, an ether, and an ester functional group, allows for a variety of chemical transformations. sigmaaldrich.com

This compound is a versatile intermediate for the synthesis of a wide array of pharmaceutical compounds. guidechem.comnordmann.global The morpholine-2-carboxylic acid moiety is a key structural unit that can be elaborated into more complex drug candidates. researchgate.net Its functional groups allow for reactions such as esterification and nucleophilic substitution, facilitating the construction of diverse molecular architectures. For instance, it is a precursor for creating derivatives that have shown potential antimicrobial and anticancer properties. The compound's utility is underscored by the general importance of the morpholine (B109124) ring in established drugs, where it is often incorporated to improve pharmacological profiles. atamankimya.com Researchers utilize it in the development of novel therapeutic agents by modifying its structure to target specific biological pathways. cymitquimica.com

Beyond pharmaceuticals, this compound and related morpholine derivatives serve as foundational building blocks in the agrochemical industry. guidechem.com The morpholine scaffold is integral to the creation of certain herbicides and fungicides. atamankimya.com Enantiomerically pure carboxylic acids, including derivatives of morpholine-2-carboxylic acid, are recognized as key compounds for synthesizing fine-chemical derivatives used in agriculture. researchgate.net The structural features of the morpholine ring can be leveraged to design new agrochemicals with specific activities and improved properties.

Scaffold for Biologically Active Molecules

The morpholine ring within this compound is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This makes it an attractive core structure for the design and synthesis of novel, biologically active molecules. acs.org

This compound provides a starting point for the synthesis of a variety of more complex morpholine-based heterocycles. acs.orgcymitquimica.com Chemists can modify its structure to create libraries of compounds for screening against various diseases. For example, morpholinylchalcones have been prepared and subsequently used as building blocks to construct fused heterocyclic systems like 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. mdpi.comresearchgate.net Other research has focused on synthesizing novel monocyclic β-lactam derivatives that incorporate a morpholine ring, demonstrating the scaffold's versatility in creating diverse chemical entities with potential therapeutic value. researchgate.net

The morpholine scaffold is a key component in the design of novel antitumor agents. Derivatives created from this compound have been shown to inhibit the growth of cancer cells through mechanisms like inducing apoptosis and causing cell cycle arrest.

Detailed research has demonstrated the synthesis of complex heterocyclic systems built upon the morpholine framework. In one study, a series of new morpholinylchalcones were used to create pyrido[2,3-d]pyrimidin-4(1H)-ones and pyrido[2,3-d] Current time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyrimidin-5(1H)-ones. mdpi.comresearchgate.net Several of these synthesized compounds exhibited significant in vitro activity against human lung carcinoma (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. mdpi.comresearchgate.net Notably, compounds designated as 8 , 4e , and 7b showed promising activity against the A-549 cell line, while compound 7b was also effective against the HepG-2 cell line. mdpi.comresearchgate.net Further research has explored other morpholine-containing heterocycles, such as 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, which displayed strong cytotoxic activities against H460, HT-29, and MDA-MB-231 cancer cell lines. researchgate.net

Table 1: In Vitro Antitumor Activity of Selected Morpholine-Based Heterocycles

Compound Cell Line IC₅₀ (µg/mL) mdpi.comresearchgate.net
8 A-549 (Lung Carcinoma) 2.78 ± 0.86
4e A-549 (Lung Carcinoma) 5.37 ± 0.95
7b A-549 (Lung Carcinoma) 5.70 ± 0.91
7b HepG-2 (Hepatocellular Carcinoma) 3.54 ± 1.11

| Cisplatin (Standard) | A-549 (Lung Carcinoma) | 0.95 ± 0.90 |

The morpholine scaffold is also extensively used in the development of new anti-inflammatory agents. cymitquimica.comresearchgate.net Researchers have successfully designed and synthesized a series of indole (B1671886) derivatives featuring N-ethyl morpholine moieties, which act as highly potent and selective agonists for the cannabinoid 2 (CB2) receptor, a key target in analgesia and anti-inflammation. nih.govnih.gov The most active of these, designated as compound 2 , was found to be more potent than the standard drug GW405833 in in vitro tests. nih.govnih.gov In animal models of inflammatory pain, this compound significantly suppressed pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govnih.gov

In a different approach, scientists synthesized novel monocyclic β-lactam derivatives bearing a morpholine ring and evaluated them for anti-inflammatory activity. researchgate.net Several of these compounds demonstrated potent inhibition of human inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory process, showing higher activity than the reference drug dexamethasone. researchgate.net Another study reported the synthesis of a selective cyclooxygenase-2 (COX-2) inhibitor, compound VIIa , which exhibited potent anti-inflammatory activity by inhibiting protein denaturation with an IC₅₀ value of 0.54 μM, comparing favorably to the well-known COX-2 inhibitor celecoxib. rsc.org

Table 2: Anti-inflammatory Activity of Selected Morpholine-Capped β-Lactam Derivatives

Compound Anti-inflammatory Ratio (vs. Dexamethasone = 32) researchgate.net
3e 38
3h 62
3k 51
5c 72
5f 51
6d 55

| 6f | 99 |

Design and Synthesis of Morpholine-Based Heterocycles

Analgesic and Antiemetic Agents

The morpholine scaffold is integral to the development of compounds targeting pain and nausea. Research has identified several morpholine derivatives with significant analgesic properties. For instance, a series of 5-oxo-3-aryl-N-substituted morpholine-2-carboxylic acids, structurally related to this compound, have been reported to possess analgesic activity. rjptonline.org Another example is Filenadol, a morpholine derivative recognized as an analgesic drug. nih.gov In vivo studies on certain benzophenone-N-ethyl morpholine ethers and other derivatives have demonstrated significant analgesic effects, with some compounds showing activity comparable to the standard drug Diclofenac sodium in acetic acid-induced writhing models. researchgate.net

In the realm of antiemetic agents, the morpholine-containing drug Aprepitant stands out. It functions as a potent and selective antagonist of the human substance P/neurokinin 1 (NK1) receptor. rjptonline.orgresearchgate.net This mechanism of action makes it effective in treating chemotherapy-induced nausea and vomiting. acs.org The morpholine ring in Aprepitant is crucial, acting as a scaffold that correctly orients the interacting pharmacophoric elements within the NK1 receptor binding site. acs.org

Enzyme Inhibitors (e.g., ACE inhibitors, Endoprotease, HIV-protease, BACE-1)

Derivatives of morpholine have been extensively investigated as inhibitors of various clinically relevant enzymes.

Angiotensin-Converting Enzyme (ACE) Inhibitors: The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure, making its components, like ACE, key therapeutic targets. nih.gov Docking studies on N-R-phenyl-2,3-dihydro-1,3-thiazole-2-imine derivatives containing a morpholine moiety have shown a high affinity for the ACE active site, suggesting their potential as antihypertensive agents. rjptonline.org The oxygen atom of the morpholine ring is often involved in crucial hydrogen bonding interactions with amino acid residues in the enzyme's active site. rjptonline.orgresearchgate.net One specific derivative, 4-tert-butyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol, has demonstrated antihypertensive properties by reducing angiotensin-induced vasoconstriction and modulating the expression of ACE and ACE2. nih.gov

Endoprotease, HIV-Protease, and BACE-1 Inhibitors: Morpholine derivatives have shown significant inhibitory activity against various endoproteases. rjptonline.org A prominent application is in the development of Human Immunodeficiency Virus (HIV) protease inhibitors, which are a cornerstone of antiretroviral therapy. The morpholine ring is a key structural feature in several potent HIV protease inhibitors, such as MK-8718. turkiyeparazitolderg.org

Another critical endoprotease target is the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which is implicated in the pathogenesis of Alzheimer's disease. nih.gov Several morpholine-containing compounds have been developed as BACE-1 inhibitors. nih.gov For example, C-2 substituted morpholine derivatives containing a thioamide group show micromolar activity against BACE-1. nih.gov Molecular docking studies reveal that the thioamide group interacts with the catalytic aspartic acid residues, while other parts of the molecule interact with the flap region of the enzyme. nih.govnih.gov The 1,4-oxazin-3-amine moiety, a type of morpholine derivative, has also been identified as a crucial platform for BACE-1 inhibition, with the morpholine ring positioning the amidino group correctly to interact with the catalytic aspartates (Asp32 and Asp228). nih.govacs.org

Enzyme Target Morpholine Derivative Class Key Findings References
ACE Thiazole-morpholines High affinity in docking studies; morpholine oxygen forms key H-bonds. rjptonline.org, researchgate.net
HIV-Protease Various Integral component of potent inhibitors like MK-8718. turkiyeparazitolderg.org
BACE-1 Thioamide-morpholines Thioamide group interacts with catalytic aspartates. nih.gov, nih.gov
BACE-1 1,4-Oxazin-3-amines Morpholine ring acts as a scaffold for optimal inhibitor positioning. nih.gov, acs.org
Receptor Antagonists and Agonists (e.g., Substance P, Cannabinoid Receptors, NPY-Y5)

The versatility of the morpholine scaffold extends to the modulation of various G-protein coupled receptors (GPCRs).

Substance P (NK1) Receptor: As mentioned previously, the morpholine-containing drug Aprepitant is a potent antagonist of the NK1 receptor, used for its antiemetic effects. rjptonline.org

Cannabinoid Receptors (CB1 and CB2): The endocannabinoid system is a significant target for therapeutic intervention. Morpholine derivatives have been developed as both agonists and antagonists for cannabinoid receptors. Morpholine–azaindole structures have been identified as a pharmacophore for interacting with these receptors. acs.orgnih.gov For instance, the introduction of a methoxy (B1213986) group on the indole core of one morpholine-containing compound can switch its activity from a CB2 receptor agonist to an antagonist. acs.orgnih.gov Patented research has also claimed diaryl morpholine derivatives as potent CB1 receptor antagonists, with Ki values in the nanomolar range, highlighting their potential for treating conditions like obesity. tandfonline.com

Neuropeptide Y (NPY) Y5 Receptor: The NPY Y5 receptor is involved in regulating feeding behavior, making it a target for anti-obesity drugs. google.com Several morpholine-containing derivatives have been identified as NPY-Y5 receptor antagonists. researchgate.netrsc.org Benzimidazole derivatives incorporating a morpholine ring have been shown to be orally available NPY Y5 receptor antagonists with in vivo efficacy. rsc.org

Receptor Target Activity Morpholine Derivative Class Key Findings References
Substance P (NK1) Antagonist Phenylmorpholines (e.g., Aprepitant) Morpholine acts as a critical scaffold for binding. acs.org, rjptonline.org
Cannabinoid (CB1) Antagonist Diaryl morpholines Potent antagonists with Ki ≤ 0.025 µM. tandfonline.com
Cannabinoid (CB2) Agonist/Antagonist Morpholine–azaindoles Substitution pattern determines agonist vs. antagonist activity. acs.org, nih.gov
NPY-Y5 Antagonist Benzimidazole-morpholines Orally active antagonists with in vivo efficacy for appetite suppression. researchgate.net, rsc.org
Antiviral and Antimicrobial Activities

The morpholine nucleus is a common feature in many antimicrobial and antiviral agents. Derivatives of this compound have demonstrated potential as antimicrobial agents, showing effectiveness against various bacterial strains. nih.gov The antibiotic Linezolid (B1675486), which is commercially available, contains a morpholine ring and is a key example of the scaffold's utility in this area. researchgate.net

In addition to antibacterial action, morpholine derivatives exhibit antiviral properties. nih.gov This activity is not limited to HIV (as discussed under enzyme inhibitors) but extends to other viruses as well. Docking studies have predicted that certain thiazole-based morpholine derivatives could be therapeutic targets for the Mpro protein of SARS-CoV-2. nih.gov The natural product chelonin A, which incorporates a 2,6-disubstituted morpholine fragment, has shown antimicrobial activity against Bacillus subtilis. researchgate.net Furthermore, various synthetic morpholine derivatives, such as those combined with pyrazole (B372694) and oxadiazole moieties, have shown promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Larvicidal Agents

The application of morpholine derivatives extends to agrochemical and public health sectors, particularly as larvicidal agents for vector control. While direct studies on this compound are limited, the broader class of morpholine compounds has shown significant insecticidal activity. researchgate.net A review of morpholine compounds in pesticide innovation highlights their efficacy. researchgate.net For example, certain newly designed morpholine derivatives showed potent larvicidal effects against mosquitoes, with one compound exhibiting an LC50 of 24.8 mg/L for second-instar larvae. researchgate.net This indicates that the morpholine scaffold is a promising starting point for the development of new, effective larvicides. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For morpholine derivatives, these studies have provided deep insights into how structural modifications influence biological activity. sci-hub.se

QSAR analyses have been employed to understand and predict the activity of morpholine derivatives across various targets. For instance, in a series of 2,6-disubstituted morpholine N-arylsulfonamide γ-secretase inhibitors, QSAR models were developed to predict their potency for treating Alzheimer's disease. researchgate.net These models use molecular descriptors to establish a mathematical relationship between the chemical structure and the biological activity. researchgate.net Similarly, for antioxidant morpholine derivatives, QSAR studies revealed that properties like polarization, dipole moment, lipophilicity, and molecular size significantly affect their activity. acs.org Such studies are crucial for the rational design of new, more potent molecules. sci-hub.se

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a critical role in the biological activity of morpholine derivatives, as the three-dimensional arrangement of atoms can drastically alter interactions with biological targets. The change in stereochemistry at different positions on a molecule can have a major influence on its biological profile. nih.gov

A compelling example is found in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which are inhibitors of monoamine reuptake. An enantioselective synthesis, using an enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate as the key step, allowed for the preparation of single enantiomers. researchgate.net Subsequent biological evaluation established that serotonin (B10506) and noradrenaline reuptake inhibition are direct functions of the compound's stereochemistry and the substitution patterns on its aryl rings. researchgate.net This research led to the identification of selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual SNRIs, all from the same chemical scaffold but with different stereochemical configurations. researchgate.net This demonstrates that controlling the stereochemistry of the morpholine-2-carboxylate core is a powerful strategy for fine-tuning pharmacological activity and selectivity.

Influence of Ring Substitution on Pharmacological Profile

The this compound scaffold serves as a foundational structure in medicinal chemistry, with its pharmacological profile being highly dependent on the nature and position of substitutions on the morpholine ring. researchgate.net Modifications to this heterocyclic system allow for the fine-tuning of a molecule's interaction with biological targets, leading to significant changes in potency and selectivity. researchgate.net Research into structure-activity relationships (SAR) has demonstrated that even minor alterations to the morpholine ring or its appendages can dramatically influence the therapeutic potential of the resulting derivatives. sci-hub.se

For instance, in the development of inhibitors for neuronal nitric oxide synthase (nNOS), the substitution pattern on the morpholine ring is a critical determinant of activity. nih.gov Similarly, studies on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have shown that the type of alkoxy group attached to the core structure significantly impacts analgesic activity. mdpi.com Specifically, a methoxy group conferred higher potency compared to an ethoxy group in the writhing test. mdpi.com The introduction of substituents like trifluoromethyl or methoxy groups to an associated phenyl ring also led to a notable inhibition of spontaneous locomotor activity. mdpi.com

In the context of anticancer agents, derivatives of this compound have shown promise. Research indicates that specific derivatives can induce apoptosis and arrest the cell cycle in cancer cell lines. The substitution pattern plays a key role; for example, in a series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamide derivatives, the compound 3-(4,6-dimorpholino-1,3,5-triazin-2-yl)-5-(trifluoromethoxy)benzamide exhibited potent anti-proliferative activities against HCT-116 and MCF-7 cancer cells. researchgate.net

Furthermore, the antimicrobial properties of morpholine derivatives are also heavily influenced by ring substitution. pensoft.net Studies on 4-(5-aryl-2-furoyl)morpholines revealed that the nature of the aryl substituent is crucial for their activity against various microbial strains, with certain derivatives showing high activity against C. neoformans. pensoft.net

Compound SeriesSubstituent ModificationImpact on Pharmacological ProfileReference
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivativesMethoxy group vs. Ethoxy group at position 2Methoxy group resulted in higher analgesic activity in the writhing test. mdpi.com
m-(4-morpholino-1,3,5-triazin-2-yl)benzamide derivativesAddition of a second morpholino group and a trifluoromethoxy)benzamide groupPotent anti-proliferative activity against HCT-116 and MCF-7 cancer cells. researchgate.net
4-(5-aryl-2-furoyl)morpholinesVariation of the aryl substituent at position 5 of the furan (B31954) ringDetermines the level of antimicrobial activity, particularly against C. neoformans. pensoft.net
2-aminothiophene derivativesSize of fused cycloalkyl ring6-, 7-, and 8-membered rings showed activity against Leishmania, while 5- and 12-membered rings were inactive. mdpi.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Modulation

The presence of both a weakly basic nitrogen atom and an ether oxygen atom within the six-membered ring allows morpholine-containing compounds to engage in various hydrophilic and lipophilic interactions. acs.orgnih.gov This duality is instrumental in improving the pharmacokinetic profile and brain permeability of drug candidates. researchgate.net The morpholine ring can also act as a scaffold, correctly positioning other functional groups to enhance interactions with a biological target, thereby improving potency and efficacy. nih.govresearchgate.netnih.gov

Blood-Brain Barrier Permeability Enhancement

A significant advantage of incorporating a morpholine scaffold, such as that derived from this compound, is the enhancement of a drug's ability to cross the blood-brain barrier (BBB). nih.govresearchgate.netnih.gov Developing drugs for central nervous system (CNS) disorders is particularly challenging due to the stringent requirements for BBB penetration, which necessitates a delicate balance between molecular size and lipophilicity. nih.govresearchgate.netnih.gov The morpholine ring's distinct physicochemical properties, including its conformational flexibility and its capacity for both hydrophilic and lipophilic interactions, make it a valuable tool for achieving this balance. acs.orgnih.govtandfonline.com

The presence of the morpholine ring often leads to an improved ability to penetrate the BBB. nih.gov The ring's pKa is close to physiological pH, which can enhance brain permeability. nih.gov Research has shown that replacing other heterocyclic rings, like piperidine (B6355638), with a morpholine can result in improved CNS druggability and a higher ability to penetrate the BBB. nih.gov For example, the histamine (B1213489) H3 antagonist JNJ-10181457 demonstrated a higher brain concentration after a piperidine ring was replaced with a morpholine. nih.gov Strategies to optimize BBB penetration for nNOS inhibitors have also included the incorporation of a morpholine ring to modulate the pKa of the molecule. nih.gov The optimal lipophilicity for BBB penetration is often found in a moderate range (logP between 2-3.5), and the morpholine moiety helps to achieve this desired balance. researchgate.net

Compound/StrategyModificationEffect on BBB PermeabilityReference
JNJ-10181457 (H₃ Antagonist)Substitution of a piperidine ring with a morpholine ringImproved potency and CNS druggability, with higher brain concentration values. nih.gov
Neuronal Nitric Oxide Synthase (nNOS) InhibitorsIncorporation of a morpholine ring to modulate the pKa of the tail chainStrategy employed to improve permeability in potent and selective nNOS inhibitors. nih.gov
General CNS Drug DesignInclusion of the morpholine scaffoldHelps achieve a strict balance between size and lipophilicity necessary to improve permeability through the BBB. nih.govresearchgate.netnih.gov

Improvement of Drug-like Properties and Solubility

The morpholine ring is frequently used to increase the aqueous solubility of otherwise lipophilic compounds, a critical factor for oral absorption and formulation. researchgate.netmdpi.comacs.org For example, the inclusion of a morpholine ring is a key feature in many mTOR inhibitors, where it plays a crucial role in increasing water solubility. mdpi.com In the development of anticancer drugs, the morpholine unit has been shown to enhance the aqueous solubility of proligands. acs.org Furthermore, the metabolic profile of the morpholine ring is generally favorable, as it can be oxidized by enzymes like CYP3A4 into non-toxic derivatives, contributing to optimal clearance. sci-hub.senih.gov This improvement in solubility and metabolic stability makes the morpholine moiety a privileged structure in drug design. sci-hub.sethieme-connect.com

Drug Class/Compound SeriesProperty ImprovedContribution of the Morpholine MoietyReference
General Drug CandidatesSolubility, Bioavailability, Metabolic StabilityProvides a balance of hydrophilic-lipophilic properties, optimum basicity, and hydrogen bonding capability. thieme-connect.com
Lipophilic ScaffoldsAqueous SolubilityThe weakly basic nitrogen in the morpholine ring enhances solubility. researchgate.net
mTOR InhibitorsWater SolubilityThe morpholine ring is critical for increasing water solubility and facilitating interactions with the target's binding pocket. mdpi.com
Anticancer Thiosemicarbazone HybridsAqueous SolubilityThe morpholine unit enhances the aqueous solubility of the proligands. acs.org

Advanced Analytical and Computational Studies

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present. For Ethyl morpholine-2-carboxylate, a combination of techniques including NMR, MS, and IR spectroscopy is employed to build a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the morpholine (B109124) ring. The ethyl group's methylene (B1212753) protons (-O-CH₂-CH₃) typically appear as a quartet, while the terminal methyl protons (-CH₂-CH₃) present as a triplet. The protons on the morpholine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton on the nitrogen (N-H) would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. Key expected resonances include those for the carbonyl carbon (C=O) of the ester, the two carbons of the ethyl group (-O-CH₂- and -CH₃), and the four distinct carbons of the morpholine ring. The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the carbonyl carbon is typically observed significantly downfield. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~170-175
Ester Methylene (-OCH₂)~4.2 (quartet)~60-65
Ester Methyl (-CH₃)~1.3 (triplet)~14-15
Morpholine C2 (-CH)~3.5-3.7~70-75
Morpholine C3 (-CH₂)~2.8-3.2~45-50
Morpholine C5 (-CH₂)~3.8-4.0~65-70
Morpholine C6 (-CH₂)~3.6-3.8~65-70
Morpholine N-HBroad, variable-

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The nominal molecular weight of this compound is 159.18 g/mol . nih.govsigmaaldrich.comscbt.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 159.

Key fragmentation pathways for this molecule would likely involve the ester and morpholine moieties. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅), which would result in a fragment ion at m/z 114. libretexts.org Another common fragmentation is the cleavage of the morpholine ring. Studies on other morpholine derivatives have shown that a characteristic fragmentation is the neutral loss of the entire morpholine unit. core.ac.uk Alpha-cleavage adjacent to the nitrogen and oxygen atoms within the morpholine ring is also a probable fragmentation route, leading to various smaller charged fragments. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound
m/z ValuePossible Fragment IonDescription
159[C₇H₁₃NO₃]⁺Molecular Ion (M⁺)
114[M - OC₂H₅]⁺Loss of the ethoxy group from the ester
86[C₄H₈NO]⁺Fragment from morpholine ring cleavage
73[COOC₂H₅]⁺Ethyl carboxylate fragment
45[OC₂H₅]⁺Ethoxy fragment

Note: The relative intensities of these peaks would depend on the ionization energy and the stability of the resulting fragments.

X-ray Diffraction Analysis

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional solid-state structure of a molecule, providing precise bond lengths, bond angles, and crystal packing information. While a specific crystal structure for this compound is not described in the available literature, studies on other morpholine-containing compounds provide valuable insights. mdpi.com

For related molecules, X-ray analysis has consistently shown that the morpholine ring adopts a stable chair conformation. researchgate.netnih.gov This technique would be able to confirm the conformation of the morpholine ring in this compound and determine the relative orientation of the ethyl carboxylate substituent at the C2 position. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the N-H group and the ester or morpholine oxygen atoms, which dictate how the molecules pack in the solid state. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The most prominent peak would be the strong C=O (carbonyl) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. Other key absorptions include the C-O stretches from the ester and the ether linkage in the morpholine ring (typically in the 1000-1300 cm⁻¹ region), the N-H stretch (a moderate peak around 3300-3500 cm⁻¹), and C-H stretching vibrations from the alkyl portions of the molecule (around 2850-3000 cm⁻¹). researchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Moderate
C-H StretchAlkane (CH₂, CH₃)2850 - 3000Strong
C=O StretchEster1735 - 1750Strong
C-O StretchEster, Ether1000 - 1300Strong
C-N StretchAmine1020 - 1250Moderate

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are essential chromatographic techniques for the separation, identification, and quantification of compounds in a mixture. These methods are routinely used to assess the purity of this compound.

For a polar compound like this, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) could be employed. researchgate.netsielc.com A typical RP-HPLC method might use a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid to ensure good peak shape. sielc.com UPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. nih.govfao.org Detection is commonly achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). These techniques are crucial for quality control, allowing for the detection and quantification of any impurities or degradation products. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into the structural, electronic, and energetic properties of molecules, complementing experimental data. Methods like Density Functional Theory (DFT) are widely used to study morpholine derivatives. researchgate.netmdpi.com

For this compound, computational modeling can be used to:

Predict Molecular Geometry: Calculations can determine the most stable conformation of the molecule, including the chair form of the morpholine ring and the orientation of the substituent, corroborating findings from X-ray diffraction. researchgate.net

Calculate Spectroscopic Properties: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental spectra to aid in peak assignment and structural confirmation. dntb.gov.ua

Analyze Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated. This information helps in understanding the molecule's reactivity, identifying potential sites for nucleophilic or electrophilic attack, and predicting its intermolecular interactions. mdpi.com

Determine Thermodynamic Properties: Gas-phase enthalpies of formation and bond dissociation energies can be computed, providing fundamental data on the molecule's stability and reactivity. researchgate.netresearchgate.net

These computational approaches offer a powerful, non-experimental means to investigate the intrinsic properties of this compound, guiding further research and application.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode. For derivatives of morpholine, molecular docking has been employed to investigate their potential as inhibitors for various biological targets. nih.govscispace.com

The primary goal of molecular docking is to identify and characterize the interactions between a ligand, such as this compound, and the active site of a target protein. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. scispace.com The strength of these interactions is quantified by a scoring function, which estimates the binding affinity, often expressed in kcal/mol. A lower binding energy value typically indicates a more stable and favorable interaction.

In studies involving other morpholine-containing compounds, molecular docking has successfully predicted strong binding affinities towards specific enzymes. scispace.com For instance, simulations can reveal key amino acid residues in a protein's active site that form crucial hydrogen bonds or hydrophobic contacts with the morpholine ring or its substituents.

Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target This table is illustrative and represents the type of data generated from a molecular docking simulation.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Kinase XYZ-8.2LYS72Hydrogen Bond (with morpholine oxygen)
LEU124Hydrophobic Interaction (with ethyl group)
ASP184Hydrogen Bond (with morpholine nitrogen)

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the motion of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique is used to assess the stability of the docked complex, observe conformational changes in both the ligand and the protein, and refine the binding energy calculations. nih.govresearchgate.net An MD simulation can confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds, thus providing a more accurate assessment of the complex's stability. nih.gov

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of a molecule. mdpi.com DFT is used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and the energies of molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com These calculations are not typically used for protein-ligand interactions due to their computational cost but are invaluable for characterizing the ligand itself. For a molecule like this compound, DFT can be used to determine its most stable three-dimensional shape, charge distribution, and reactivity profile. nih.gov The results of DFT calculations, such as electrostatic potential maps, can help explain why a molecule interacts with a biological target in a specific way.

Table 2: Representative DFT-Calculated Properties for this compound This table is illustrative and represents the type of data generated from a DFT calculation.

PropertyCalculated ValueSignificance
Energy of HOMO-6.5 eVIndicates electron-donating ability
Energy of LUMO1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.7 eVRelates to chemical reactivity and stability
Dipole Moment2.1 DebyeIndicates molecular polarity

Prediction of Conformational Preferences and Energetics

Any flexible molecule, including this compound, can exist in multiple three-dimensional shapes or conformations. The morpholine ring itself can adopt different conformations, such as a chair or boat form. Computational methods are used to explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net Understanding the preferred conformation is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific shape that is complementary to its target's binding site. Quantum chemical calculations can provide precise energy values for different conformers, allowing researchers to predict the most likely shape of the molecule in a given environment. researchgate.net

Q & A

Q. What are the established synthetic routes for Ethyl morpholine-2-carboxylate, and what analytical techniques validate its purity and structure?

this compound and its derivatives (e.g., trifluoroacetate or hydrochloride salts) are typically synthesized via nucleophilic substitution or esterification reactions. For example, alkylation of morpholine precursors with ethyl chloroformate under basic conditions is a common route . Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and ester group integration.
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., SHELX software for structure refinement) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How should researchers design spectroscopic workflows to distinguish this compound derivatives?

A tiered approach is recommended:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and morpholine ring vibrations.
  • 1H/13C NMR : Differentiates substituents (e.g., trifluoroacetate vs. hydrochloride salts via chemical shifts) .
  • High-Resolution MS : Confirms exact mass, especially for halogenated derivatives .

Q. What literature search strategies optimize data collection for morpholine-based compound toxicology?

Use Boolean search terms (e.g., "morpholine derivatives AND toxicity") in databases like PubMed or SciFinder. Extrapolate data from structurally similar compounds (e.g., organophosphates) while noting limitations in cross-class applicability . Supplemental searches should target child-specific health terms if developmental toxicity is a concern .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT methods (e.g., B3LYP hybrid functional) model electron density and frontier molecular orbitals to predict reactivity. Include exact-exchange terms to improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . Basis sets like 6-31G* are suitable for geometry optimization, while solvent effects can be modeled using PCM (Polarizable Continuum Model) .

Q. What methodologies resolve contradictions between experimental and computational data for this compound?

  • Cross-Validation : Compare DFT-predicted vibrational spectra (IR) with experimental data to identify functional group discrepancies .
  • Statistical Analysis : Apply t-tests or ANOVA to assess significance of deviations in thermodynamic properties (e.g., enthalpy of formation) .
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles .

Q. How can toxicological data from morpholine analogs be extrapolated to this compound?

  • Read-Across Analysis : Map toxicophores (e.g., ester groups) from analogs to infer reactivity or metabolic pathways.
  • In Silico Modeling : Tools like OECD QSAR Toolbox predict acute toxicity while accounting for structural differences .
  • Dose-Response Adjustments : Normalize data by molecular weight and partition coefficients (logP) to account for bioavailability variations .

Q. What strategies improve crystallographic data presentation for derivatives like this compound hydrochloride?

  • Tables : Include bond lengths/angles, torsion angles, and R-factor convergence metrics .
  • Figures : Annotate ORTEP diagrams with displacement ellipsoids (30% probability) and hydrogen bonding networks .
  • Validation : Report CCDC deposition numbers and check data against PLATON/ADDSYM for symmetry errors .

Q. How can DFT parameters be optimized to study this compound’s reactivity in catalytic systems?

  • Functional Selection : Benchmark hybrid functionals (e.g., M06-2X) for transition-state modeling .
  • Solvent Correction : Apply SMD (Solvation Model based on Density) for reaction barriers in polar solvents .
  • Non-Covalent Interactions : Use NCI plots to visualize steric effects from the morpholine ring .

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl morpholine-2-carboxylate
Reactant of Route 2
Ethyl morpholine-2-carboxylate

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